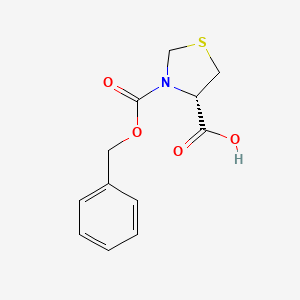
3-(2,4,5-Trifluorophenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(2,4,5-Trifluorofenil)azetidin-3-ol es un compuesto químico con la fórmula molecular C9H8F3NO y un peso molecular de 203.16 g/mol Se caracteriza por la presencia de un grupo trifluorofenilo unido a un anillo de azetidin-3-ol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(2,4,5-Trifluorofenil)azetidin-3-ol se puede lograr a través de varios métodos. Un enfoque común implica el uso de acoplamiento de Suzuki-Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Este método utiliza reactivos de boro y catalizadores de paladio en condiciones suaves y tolerantes a grupos funcionales.
Métodos de Producción Industrial
Los métodos de producción industrial para 3-(2,4,5-Trifluorofenil)azetidin-3-ol suelen implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos de estos métodos suelen ser de propiedad exclusiva y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(2,4,5-Trifluorofenil)azetidin-3-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes alcoholes o aminas.
Sustitución: El grupo trifluorofenilo puede sufrir reacciones de sustitución con diversos nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción suelen implicar temperaturas controladas y disolventes específicos para facilitar las transformaciones deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 3-(2,4,5-Trifluorofenil)azetidin-3-ol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 3-(2,4,5-Trifluorofenil)azetidin-3-ol implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorofenilo puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, lo que lleva a varios efectos biológicos. Se requieren estudios detallados para dilucidar las vías exactas y los objetivos moleculares involucrados.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares al 3-(2,4,5-Trifluorofenil)azetidin-3-ol incluyen otros derivados de azetidin-3-ol y compuestos sustituidos con trifluorofenilo. Algunos ejemplos incluyen:
- 3-(2,4-Difluorofenil)azetidin-3-ol
- 3-(2,4,5-Trifluorofenil)azetidin-2-ona
Singularidad
La singularidad del 3-(2,4,5-Trifluorofenil)azetidin-3-ol reside en su patrón de sustitución específico de trifluorofenilo, que puede conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C9H8F3NO |
|---|---|
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
3-(2,4,5-trifluorophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H8F3NO/c10-6-2-8(12)7(11)1-5(6)9(14)3-13-4-9/h1-2,13-14H,3-4H2 |
Clave InChI |
CWYYFVQZAQAWFH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(C2=CC(=C(C=C2F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B11762340.png)
![1-Oxa-7-azaspiro[4.5]decan-3-ol](/img/structure/B11762345.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)

![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)
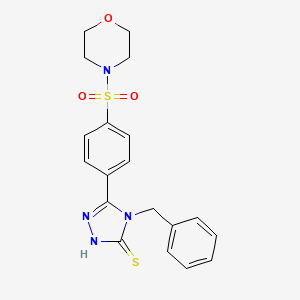
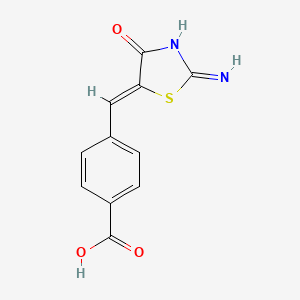
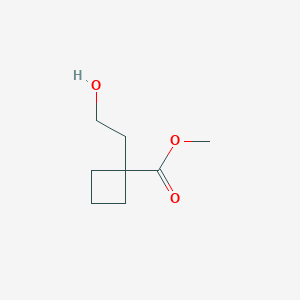
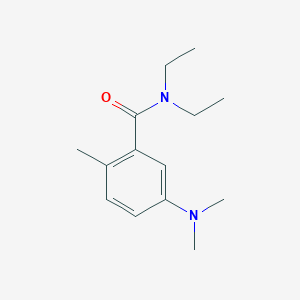
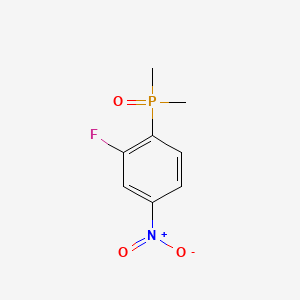
![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)
![4,4,10,10-Tetramethyl-5,6,9,10-tetrahydro-4H,8H-pyrido[3,2,1-ij][1,6]naphthyridine](/img/structure/B11762421.png)
